![molecular formula C12H11NO4 B1356513 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate CAS No. 23776-85-4](/img/structure/B1356513.png)
2,5-Dioxopyrrolidin-1-YL 2-phenylacetate
Overview
Description
2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is a chemical compound . It has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . A two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Scientific Research Applications
Anticonvulsant Applications
2,5-Dioxopyrrolidin-1-yl 2-phenylacetate and its derivatives have been extensively studied for their potential as anticonvulsant agents. Researchers have synthesized a variety of compounds combining the chemical fragments of known antiepileptic drugs with 2,5-dioxopyrrolidin-1-yl moieties. These compounds have demonstrated broad spectra of activity across preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents. Some of these synthesized compounds have shown higher potency and better safety profiles compared to standard antiepileptic drugs like valproic acid or ethosuximide (Kamiński et al., 2015).
Monoclonal Antibody Production Enhancement
In the field of biotechnology, certain derivatives of this compound have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds influence various cellular processes such as glucose uptake rate and intracellular ATP levels, which are crucial for efficient antibody production. This suggests the potential application of these compounds in enhancing the production of therapeutic monoclonal antibodies (Aki et al., 2021).
Biochemical Labeling
The compound has also been used in the synthesis of fluorescent xanthenic derivatives for labeling amine residues in biopolymers. This application is significant in biochemical research for studying the behavior and interaction of proteins and nucleic acids. The labeled compounds offer a way to monitor these biological molecules under physiological conditions (Crovetto et al., 2008).
Enzyme Inhibition Studies
Another application is in the design and synthesis of inhibitors targeting specific enzymes. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes like cyclooxygenases and 5-lipoxygenase. These studies are crucial for the development of new drugs with anti-inflammatory properties (Yu et al., 2010).
Photoluminescent Materials
The synthesis of novel compounds incorporating this compound structures has led to the development of photoluminescent materials. These materials have potential applications in photoelectronic devices, showcasing the versatilityof this chemical in material science (Shafi et al., 2021).
Pharmaceutical Synthesis
This compound derivatives have been used in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the preparation of compounds with antimicrobial activity, indicating its role in the development of new antibiotics (Bedair et al., 2006).
Electrospray Mass Spectrum Analysis
The compound and its derivatives have been studied using electrospray ionization mass spectrometry (ESIMS). This application is crucial for understanding the structure and fragmentation patterns of these compounds, providing valuable information for further research and development (Zheng et al., 2001).
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including signal transduction and neurotransmitter release.
Mode of Action
The compound interacts with its targets by inhibiting calcium currents . This inhibition results in a decrease in the influx of calcium ions into the cells, which can lead to changes in cellular functions and responses.
Biochemical Pathways
neuronal signaling and neurotransmitter release . The inhibition of calcium currents can disrupt these pathways, leading to downstream effects such as altered neuronal activity and potentially, seizure control .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), the compound has shown high metabolic stability on human liver microsomes It also exhibits negligible hepatotoxicity, indicating a low risk of liver damage . The compound has relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant properties. It has shown potent anticonvulsant activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . Additionally, it has proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)17-12(16)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVHCUOCBTTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537405 | |
Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23776-85-4 | |
Record name | 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl 2-phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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